4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile is an organic compound with the molecular formula CHNO. It is classified as a derivative of benzonitrile, featuring a substitution on the benzene ring with a 6-methylpyridin-3-yloxy group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules.
The synthesis of 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile typically employs the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds. The reaction involves:
The molecular structure of 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile can be described as follows:
The compound can be crystallized from suitable solvents, yielding colorless crystals that can be analyzed for purity and structural confirmation .
4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity. The precise pathways and targets vary depending on the biological system being studied, with ongoing research exploring its potential as an antimicrobial and anticancer agent .
Spectroscopic techniques like NMR and IR provide insight into the molecular structure, while high-resolution mass spectrometry confirms molecular weight and composition .
4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile has several significant applications:
Pyridine-benzonitrile hybrids constitute a privileged scaffold class in medicinal chemistry due to their versatile hydrogen-bonding capabilities and balanced lipophilicity. The benzonitrile group (–C≡N) serves as a strong hydrogen bond acceptor, while the pyridine ring offers both hydrogen bond acceptance and π-stacking potential. This dual functionality facilitates interactions with diverse biological targets, particularly kinases and G-protein-coupled receptors (GPCRs) [2]. For example, pyridinone derivatives—structurally analogous to 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile—demonstrate broad bioactivity, including antitumor, antimicrobial, and anti-inflammatory effects, attributable to their ability to mimic peptide bonds or adenine in ATP-binding sites [2].
The ether linkage (–O–CH₂–) in this hybrid scaffold enhances conformational flexibility, enabling optimal spatial orientation for target binding. This feature is critical for allosteric modulators of metabotropic glutamate receptors (mGluRs), where precise positioning of aromatic systems determines subtype selectivity. Additionally, the benzonitrile moiety improves metabolic stability by resisting oxidative degradation, a common limitation in CNS drug development [6] [7]. Fragment-based drug design (FBDD) frequently exploits such scaffolds, as their modular synthesis allows rapid derivatization to optimize potency or physicochemical properties like logP and polar surface area [2].
Table 1: Bioactive Analogues Featuring Pyridine-Benzonitrile Hybrid Scaffolds
Compound | Biological Target | Key Structural Features | Pharmacological Activity |
---|---|---|---|
3-((6-Aminopyridazin-3-yl)methyl)benzonitrile [5] | Kinase hinge regions | Pyridazine ring with –NH₂ substituent | Anticancer (kinase inhibition) |
Quinazoline-conjugated pyridinones [2] | Protein tyrosine kinases (PTK) | Pyridinone fused with quinazoline | IC₅₀ = 9–15 μM (MCF-7 cells) |
Pyrrolopyridine-pyridinone [2] | Met kinase | Bicyclic core with pyridinone | Improved liver microsome stability |
4-((6-Fluoropyridin-2-yl)oxy)benzonitrile [4] | Crystallography model | Fluorine at pyridine C6, benzonitrile at C1 | N/A (structural studies) |
The bioactivity of 4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile is profoundly influenced by the regiochemistry of its pyridine ring substituents. The 3-oxy linkage (ether bond at pyridine C3) creates a distinct electronic profile compared to C2 or C4 isomers. C3-substitution delocalizes the oxygen’s lone pairs into the pyridine ring, reducing basicity (pKa ~2.5) and enhancing resonance stability. This contrasts with C2-oxy isomers, where steric repulsion between oxygen and the adjacent nitrogen destabilizes the conformation [4] .
The 6-methyl group on the pyridine ring serves dual roles:
Positional isomerism also dictates metabolic outcomes. For instance, 4-((6-nitropyridin-3-yl)oxy)benzonitrile—a nitro-substituted analogue—exhibits reduced stability due to electron-withdrawing effects (–NO₂) that facilitate nucleophilic attacks. In contrast, the 6-methyl group in the title compound counters such vulnerability . Crystallographic studies of analogues like 4-((6-fluoropyridin-2-yl)oxy)benzonitrile confirm that O-alkylation (vs. N-alkylation) dominates in 3-oxy derivatives due to charge distribution aligning with Hard-Soft Acid-Base (HSAB) theory [4].
Table 2: Impact of Pyridine Substitution Patterns on Physicochemical Properties
Substituent Position | Electron Effect | Preferred Alkylation Site | Metabolic Vulnerability |
---|---|---|---|
6-Methyl-3-oxy (title compound) | +I (electron-donating) | O-alkylation | Low (steric protection) |
6-Fluoro-2-oxy [4] | –I (electron-withdrawing) | N-alkylation favored | Moderate (C-F cleavage) |
6-Nitro-3-oxy | Strong –I, –M | O-alkylation | High (nitroreduction) |
4-{[(6-methylpyridin-3-yl)oxy]methyl}benzonitrile shares key design elements with negative allosteric modulators (NAMs) of mGlu5 receptors, particularly in its benzonitrile anchoring group and pyridine-mediated hydrogen bonding. Unlike orthosteric agonists, mGlu5 NAMs like dipraglurant or basimglurant exploit allosteric pockets requiring:
The title compound diverges from classical mGlu5 NAMs in its simplified biphenyl-like topology. Whereas mGlu5 modulators such as spirohydantoin derivatives (e.g., 2-chloro-4-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-3-methylbenzonitrile) incorporate complex spirocycles to project hydrogen bond donors, this compound relies solely on the pyridine’s nitrogen for polar interactions [6]. This reduces molecular weight (<300 Da) and improves blood-brain barrier (BBB) penetration—properties reflected in its predicted logP of 2.8 (vs. 4.2 for spirohydantoin analogues) [6] [7].
Notably, replacing the benzonitrile with a carboxylic acid (as in 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid) diminishes CNS activity due to increased polarity and plasma protein binding. This confirms the benzonitrile’s superiority in balancing target affinity and bioavailability [7].
Table 3: Structural Comparison with mGlu5-Targeted Allosteric Modulators
Compound | Core Structure | logPa | Key Target Interactions |
---|---|---|---|
4-{[(6-Methylpyridin-3-yl)oxy]methyl}benzonitrile | Pyridine-ether-benzonitrile | 2.8 | H-bond (pyridine N), π-stacking (benzonitrile) |
Spirohydantoin derivative [6] | Spirocyclic hydantoin | 4.2 | H-bond (hydantoin C=O/NH), hydrophobic clamp |
3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid [7] | Pyridine-ether-benzoic acid | 1.9 | Ionic (COO⁻), H-bond (C=O) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1